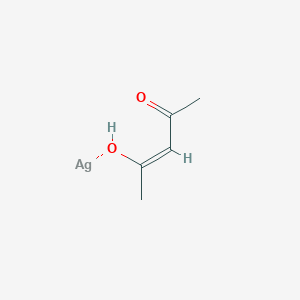

Silver acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalyst:

- (Pentane-2,4-dionato-O,O')silver serves as a catalyst for various organic reactions, including:

- Epoxidation reactions: It can catalyze the conversion of alkenes to epoxides, which are important intermediates in organic synthesis .

- Cycloaddition reactions: It can promote cycloaddition reactions, where two molecules combine to form a ring structure .

- Polymerization reactions: It can act as a catalyst for the polymerization of various monomers, leading to the formation of polymers with specific properties .

Precursor for Silver Nanoparticles:

- (Pentane-2,4-dionato-O,O')silver can be used as a precursor for the synthesis of silver nanoparticles. These nanoparticles have diverse applications in various fields, including:

- Catalysis: Similar to the bulk material, silver nanoparticles derived from this compound can also act as catalysts for various reactions .

- Antimicrobial agents: Silver nanoparticles exhibit antimicrobial properties, making them potential candidates for antibacterial and antifungal applications .

- Conductive materials: Silver nanoparticles can be used in the development of conductive materials due to their high electrical conductivity .

Material Science:

- (Pentane-2,4-dionato-O,O')silver finds applications in material science research due to its unique properties:

- Luminescent materials: This compound can be incorporated into materials to impart luminescent properties, potentially useful for developing light-emitting devices .

- Precursor for thin films: It can be used as a precursor for the deposition of thin films of silver, which have applications in electronics and other fields .

Silver acetylacetonate, chemically represented as silver(I) acetylacetonate, is a coordination compound formed from silver and acetylacetone. It is characterized by its ability to form stable complexes with various metals, which enhances its utility in different chemical processes. The compound typically appears as a white to pale yellow solid and is known for its relatively low thermal stability compared to other metal acetylacetonates. Silver acetylacetonate can act as a precursor for the synthesis of silver nanoparticles and other silver-based materials due to its capacity to decompose upon heating, releasing metallic silver .

In addition, it can react with other metal acetylacetonates to form mixed-metal complexes, enhancing thermal stability and modifying the properties of the resultant materials . For instance, mixing silver(I) acetylacetonate with platinum(II) acetylacetonate has been shown to improve its thermal stability significantly .

Silver acetylacetonate can be synthesized through several methods:

- Direct Reaction: Mixing silver nitrate with acetylacetone in an aqueous solution leads to the formation of silver acetylacetonate precipitate.

- Solvent Method: Dissolving silver salts in organic solvents followed by the addition of acetylacetone can yield the compound.

- Thermal Decomposition: Decomposing a precursor such as silver(I) oxalate at elevated temperatures can also produce silver acetylacetonate .

These methods allow for control over particle size and morphology, which are critical for applications in nanotechnology.

Silver acetylacetonate stands out due to its specific role in forming metallic nanoparticles and its unique thermal decomposition characteristics compared to other metal complexes. Its ability to release metallic silver upon heating differentiates it from compounds that do not yield elemental metals under similar conditions.

Interaction studies involving silver acetylacetonate often focus on its behavior when mixed with other metal complexes. For instance, studies have shown that combining it with platinum(II) acetylacetonate not only improves thermal stability but also alters the decomposition pathway, leading to different composite materials that may have enhanced properties for specific applications . Furthermore, investigations into its interactions with biological systems could provide insights into its potential therapeutic uses.

Traditional Synthesis Pathways

The traditional synthesis of silver acetylacetonate follows established metal chelate chemistry principles developed in the early twentieth century [2]. The classical preparation method involves the direct reaction of silver nitrate with acetylacetone in the presence of a base to facilitate deprotonation of the beta-diketone ligand [14]. This fundamental approach was first documented in 1893 and has remained the cornerstone methodology for preparing silver acetylacetonate [2].

The basic reaction mechanism proceeds through the formation of an enolate intermediate when acetylacetone undergoes deprotonation, typically facilitated by triethylamine or ammonia [4] [6]. The resulting anionic acetylacetonate ligand then coordinates to the silver center through both oxygen atoms, forming a stable six-membered chelate ring [14]. The reaction can be represented as: silver nitrate plus acetylacetone plus base yielding silver acetylacetonate plus nitric acid plus base hydronitrate .

Table 1: Traditional Synthesis Parameters

| Parameter | Typical Range | Optimal Value | Source |

|---|---|---|---|

| Temperature | 25-50°C | 40°C | [6] |

| Reaction Time | 1.5-2 hours | 2 hours | [6] |

| Silver Nitrate Concentration | 0.05-0.15 mol/L | 0.1 mol/L | [6] |

| Triethylamine Amount | 1-2 mL per 100 mL | 1 mL per 100 mL | [6] |

| Yield | 85-96% | 96.1% | [6] |

Traditional synthesis protocols typically employ methanol or ethanol as solvents, with reaction temperatures maintained between 25-50 degrees Celsius [4] [6]. The addition of triethylamine serves the dual purpose of deprotonating the acetylacetone and neutralizing the nitric acid byproduct [4]. This classical methodology consistently produces yields between 85-96 percent when reaction conditions are carefully controlled [6].

Modern Synthetic Routes

Contemporary synthetic approaches have introduced significant improvements to silver acetylacetonate preparation through advanced reaction control and alternative reagent systems [6] [16] [22]. Modern methodologies focus on enhanced reaction efficiency, improved product purity, and reduced environmental impact compared to traditional approaches [13] [17].

One notable modern advancement involves the use of hydrogen peroxide as an oxidizing agent in combination with silver nitrate, which dramatically improves reaction yields [6]. This modified approach adds thirty percent hydrogen peroxide to silver nitrate solution, followed by acetylacetone and triethylamine addition, resulting in yields exceeding 95 percent [6]. The hydrogen peroxide appears to facilitate silver ion availability and promotes more efficient complex formation [6].

Table 2: Modern Synthesis Variations and Yields

| Method | Reagent System | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide Enhanced | Silver nitrate + hydrogen peroxide + acetylacetone | 40-45°C | 1.5-2 hours | 95.7-96.1% | [6] |

| Chemical Vapor Deposition Precursor | Silver acetate + acetylacetone + phosphine ligands | Variable | 2-4 hours | 85-90% | [23] |

| Microwave-Assisted | Silver acetate + acetylacetone | 80-120°C | 3-24 seconds | >90% | [25] |

| Continuous Flow | Silver nitrate + acetylacetone | Room temperature | Minutes | 85-95% | [42] |

Chemical vapor deposition applications have driven the development of phosphine-stabilized silver acetylacetonate complexes [23]. These modified synthetic routes incorporate tertiary phosphines during the synthesis process, resulting in more volatile and thermally stable precursors suitable for thin film deposition applications [23]. The phosphine ligands coordinate to the silver center, enhancing the thermal properties while maintaining the fundamental acetylacetonate coordination [23].

Microwave-assisted synthesis represents another significant modern advancement, particularly for rapid nanoparticle synthesis applications [25]. This approach utilizes silver acetate as a more reactive starting material compared to silver nitrate, enabling synthesis completion within seconds to minutes under microwave irradiation [25]. The restricted solubility of silver acetate in ethylene glycol creates optimal conditions for controlled particle nucleation and growth [25].

Green Chemistry Approaches

Green chemistry methodologies for silver acetylacetonate synthesis emphasize environmental sustainability, waste reduction, and the use of benign solvents and reagents [11] [15] [18]. These approaches align with contemporary environmental consciousness while maintaining synthetic efficiency and product quality [13] [17].

Aqueous synthesis protocols represent a primary green chemistry advancement, eliminating the need for organic solvents traditionally used in silver acetylacetonate preparation [11] [15]. Water-based synthetic routes utilize carefully controlled pH conditions to facilitate acetylacetonate complex formation while avoiding organic solvent waste streams [11]. These methods often employ ammonia or sodium hydroxide as environmentally benign bases for acetylacetone deprotonation [15].

Table 3: Green Chemistry Synthesis Parameters

| Green Approach | Solvent System | pH Range | Temperature | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | Water | 8-10 | 25-40°C | Eliminates organic solvents | [11] |

| Room Temperature | Water/ethanol | 7-9 | 25°C | Reduces energy consumption | [11] |

| Biogenic Synthesis | Plant extracts | 6-8 | 25-60°C | Uses renewable materials | [15] [18] |

| Supercritical Fluid | Carbon dioxide | N/A | 31-50°C | Eliminates toxic solvents |

Biogenic synthesis approaches utilize plant extracts and natural reducing agents to facilitate silver acetylacetonate formation [15] [18]. These methods leverage the reducing capabilities of phytochemicals such as polyphenols, flavonoids, and organic acids naturally present in plant materials [15] [18]. The green tea extract method, for example, demonstrates successful synthesis while providing additional antioxidant stabilization of the resulting complexes [15].

Room temperature synthesis protocols minimize energy consumption by eliminating heating requirements [11]. These approaches rely on extended reaction times and optimized reagent concentrations to achieve comparable yields to thermally activated processes [11]. The elimination of heating not only reduces energy consumption but also prevents thermal decomposition of sensitive intermediates [11].

Sol-gel methodologies represent another green chemistry approach, particularly for silver acetylacetonate incorporation into hybrid materials [24] [36]. These techniques utilize water-based hydrolysis and condensation reactions to create organically modified silica matrices containing silver acetylacetonate precursors [24]. The subsequent reduction processes can be performed using environmentally benign reducing agents such as sodium borohydride in aqueous media [24].

Industrial-Scale Production Considerations

Industrial-scale production of silver acetylacetonate requires careful consideration of process economics, equipment design, and quality consistency [19] [37] [38]. The scaling challenges primarily involve heat transfer management, mixing efficiency, and waste minimization while maintaining the high purity standards required for electronic and catalytic applications [41] [42].

Continuous flow synthesis represents the most promising approach for industrial-scale production, offering superior process control and consistent product quality compared to batch operations [42]. Continuous systems enable precise control of residence time, temperature, and mixing conditions, resulting in improved yield consistency and reduced batch-to-batch variation [41] [42]. The implementation of continuous flow also facilitates real-time monitoring and automated quality control [42].

Table 4: Industrial Production Scale Considerations

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors |

|---|---|---|---|---|

| Batch Size | 10-100 mL | 1-10 L | 100-1000 L | Heat transfer, mixing |

| Reaction Time | 1-4 hours | 2-6 hours | 4-8 hours | Mass transfer limitations |

| Yield Consistency | ±5% | ±3% | ±1% | Process control |

| Purity Requirements | 95-98% | 98-99% | 99%+ | Purification efficiency |

| Cost per kg | $1000-2000 | $500-1000 | $100-500 | Economy of scale |

Heat transfer management becomes increasingly critical at industrial scales due to the exothermic nature of complex formation [41]. Large-scale reactors require sophisticated temperature control systems to prevent localized overheating, which can lead to product decomposition or unwanted side reactions [41]. The use of jacketed reactors with recirculating coolant systems and internal temperature monitoring ensures uniform thermal conditions throughout the reaction mass [38].

Mixing efficiency significantly impacts product quality in large-scale operations [41] [42]. Insufficient mixing can result in concentration gradients leading to incomplete conversion or formation of impurities [41]. Industrial reactors typically employ multiple impeller systems or static mixers to ensure adequate mass transfer and homogeneous reaction conditions [42].

Raw material costs and availability represent major economic considerations for industrial production [19] [37]. Silver nitrate pricing volatility directly impacts production economics, necessitating strategic sourcing and inventory management [37]. The development of recycling protocols for silver-containing waste streams becomes economically essential at industrial scales [19].

Quality assurance systems for industrial production must incorporate in-process monitoring and final product characterization [38] [40]. Automated sampling systems coupled with real-time analytical techniques enable continuous quality verification and immediate process adjustment if specifications drift [40]. The implementation of statistical process control methodologies ensures consistent product quality while minimizing analytical costs [38].

Quality Control Parameters in Research-Grade Synthesis

Research-grade silver acetylacetonate synthesis requires stringent quality control protocols to ensure reproducible results and high purity standards [29] [34] [40]. The characterization methods encompass elemental analysis, spectroscopic verification, and thermal stability assessment to confirm both chemical identity and purity levels [43] [46] [48].

Elemental analysis serves as the primary quantitative assessment method, determining silver content, carbon-to-hydrogen ratios, and detecting metallic impurities [34] [40]. Inductively coupled plasma optical emission spectroscopy provides accurate silver quantification with detection limits at the parts-per-million level [40]. The theoretical silver content for pure silver acetylacetonate is 52.17 percent, and research-grade materials typically meet specifications within 0.5 percent of this value [29].

Table 5: Research-Grade Quality Control Specifications

| Parameter | Analytical Method | Specification | Tolerance | Reference |

|---|---|---|---|---|

| Silver Content | Inductively Coupled Plasma Optical Emission Spectroscopy | 52.17% | ±0.5% | [40] |

| Melting Point | Differential Scanning Calorimetry | 100°C (decomposition) | ±2°C | [29] |

| Fourier Transform Infrared Identity | Fourier Transform Infrared Spectroscopy | C=O stretch 1600 cm⁻¹ | ±10 cm⁻¹ | [43] |

| Moisture Content | Karl Fischer Titration | <0.5% | ±0.1% | [29] |

| Metallic Impurities | Inductively Coupled Plasma Mass Spectrometry | <100 ppm total | ±10 ppm | [34] |

Fourier transform infrared spectroscopy provides definitive structural confirmation through characteristic vibrational modes [43] [44]. The carbonyl stretching frequency around 1600 wavenumbers confirms acetylacetonate coordination, while the absence of free acetylacetone signals (around 1720 wavenumbers) indicates complete complexation [43] [44]. High-resolution infrared analysis can detect trace organic impurities and verify ligand integrity [43].

Nuclear magnetic resonance spectroscopy, while challenging due to the paramagnetic nature of silver(I), provides valuable structural information when performed in appropriate deuterated solvents [46] [50]. Silver-109 nuclear magnetic resonance spectroscopy offers direct confirmation of the silver coordination environment, though specialized techniques are required due to quadrupolar relaxation effects [46]. Proton nuclear magnetic resonance in dimethyl sulfoxide-d6 can confirm ligand proton integration ratios and detect organic impurities [50].

Thermal gravimetric analysis characterizes the thermal stability and decomposition profile of silver acetylacetonate [48]. Research-grade materials should exhibit stable mass retention up to approximately 100 degrees Celsius, followed by controlled decomposition yielding metallic silver [48]. The thermal decomposition profile serves as a fingerprint for material purity and can detect volatile impurities or hydration [48].

X-ray diffraction analysis provides crystallographic verification and can detect crystalline impurities [47] [48]. Pure silver acetylacetonate exhibits characteristic diffraction patterns that confirm proper crystal structure formation [47]. Powder diffraction techniques enable rapid phase identification and quantitative impurity assessment [47].

Moisture content determination using Karl Fischer titration ensures proper storage conditions and prevents hydrolysis during storage [29]. Research-grade materials typically maintain moisture levels below 0.5 percent to prevent decomposition and ensure consistent analytical results [29]. Higher moisture levels can lead to hydrolysis and formation of silver oxide impurities [29].

Silver acetylacetonate exhibits a distinctive molecular architecture characterized by its bidentate chelating coordination mode. The compound has the molecular formula C₅H₇AgO₂ with a molecular weight of 206.98 g/mol. The basic structural unit consists of a silver(I) center coordinated to the acetylacetonate ligand through both oxygen atoms, forming a six-membered chelate ring.

The molecular structure demonstrates the typical planar geometry of metal acetylacetonate complexes, where the acetylacetonate ligand forms a symmetric chelate ring with the silver center. Single-crystal X-ray diffraction studies have revealed that the compound can exist in various polymorphic forms depending on crystallization conditions and the presence of coordinating solvents.

The crystallographic analysis shows that silver acetylacetonate adopts different structural arrangements based on environmental conditions. In the solid state, the compound typically forms coordination polymers through bridging interactions between silver centers and acetylacetonate ligands. The silver atoms in these structures commonly exhibit coordination numbers ranging from 2 to 4, with geometries varying from linear to tetrahedral configurations.

Bonding Patterns and Coordination Geometry

The coordination chemistry of silver acetylacetonate is characterized by remarkable flexibility in bonding patterns and geometric arrangements. Silver(I) ions, with their d¹⁰ electronic configuration, lack stereochemical preferences due to the absence of ligand field stabilization energy, resulting in variable coordination geometries.

The most common coordination modes observed in silver acetylacetonate complexes include:

Linear Coordination (CN=2): This geometry is frequently observed in simple silver(I) complexes where the metal center is coordinated by two donor atoms. Statistical analysis of silver(I) structures indicates that 24% of silver complexes adopt two-coordinate geometries.

Trigonal Planar Coordination (CN=3): This arrangement occurs when additional ligands coordinate to the silver center, resulting in 23% of reported silver(I) complexes. The geometry is often slightly distorted due to the electronic and steric effects of the ligands.

Tetrahedral Coordination (CN=4): This is the most prevalent coordination geometry, accounting for 44% of silver(I) complexes. Tetrahedral arrangements are particularly common in phosphine adducts of silver acetylacetonate, where the bulky phosphine ligands stabilize this geometry.

The bonding in silver acetylacetonate complexes involves both σ-donation from the oxygen atoms of the acetylacetonate ligand and potential π-interactions with the delocalized π-system of the chelate ring. The acetylacetonate ligand exhibits aromatic character due to the delocalized bonding in the monoanionic C₃O₂ portion, with bond orders of approximately 1.5 for the four bonds in the O-C-C-C-O linkage.

Structural Variations and Polymorphic Behaviors

Silver acetylacetonate demonstrates significant structural diversity through polymorphic behaviors influenced by crystallization conditions, solvent effects, and temperature variations. The compound can exist in multiple crystal forms, each exhibiting distinct structural features and properties.

The polymorphic behavior is particularly evident in the formation of coordination polymers. Different synthetic conditions can lead to one-dimensional chain structures, two-dimensional sheet arrangements, or three-dimensional framework architectures. The dimensionality of these structures is controlled by the coordination mode of the acetylacetonate ligands, which can function as terminal, bridging, or multi-bridging units.

Solvent-mediated polymorphism is another significant aspect of silver acetylacetonate structural chemistry. The incorporation of coordinating solvents such as water, acetonitrile, or tetrahydrofuran leads to distinct structural modifications. For example, the coordination of water molecules can result in two-dimensional polymer structures, while acetonitrile coordination typically produces one-dimensional chain arrangements.

Temperature-dependent structural transformations have also been observed, where changes in thermal conditions can trigger phase transitions between different polymorphic forms. These transformations often involve reorganization of the silver coordination environment and modification of intermolecular interactions.

Comparative Analysis with Related Metal-Acetylacetonate Complexes

The structural characteristics of silver acetylacetonate can be better understood through comparison with related metal-acetylacetonate complexes. This comparative analysis reveals the unique features of silver coordination chemistry and the factors governing structural preferences.

Copper(I) Acetylacetonate: Copper(I) complexes typically exhibit tetrahedral coordination with greater structural stability compared to silver analogues. The smaller ionic radius of copper(I) results in stronger metal-ligand interactions and higher thermal decomposition temperatures (~200°C versus ~120°C for silver).

Gold(I) Acetylacetonate: Gold(I) complexes show a preference for linear coordination due to relativistic effects. These complexes demonstrate significantly higher stability compared to silver acetylacetonate, with thermal decomposition temperatures reaching ~250°C.

Palladium(II) and Platinum(II) Acetylacetonates: These complexes invariably adopt square planar geometries due to strong ligand field effects. The stability of these complexes is considerably higher than silver acetylacetonate, with platinum complexes showing thermal stability up to 400°C.

The comparative analysis reveals that silver acetylacetonate occupies a unique position in the series of metal acetylacetonates, characterized by structural flexibility, moderate stability, and diverse coordination modes. The d¹⁰ electronic configuration of silver(I) provides maximum geometric flexibility while sacrificing thermal stability compared to complexes with stronger ligand field interactions.

Theoretical Studies on Structure-Function Relationships

Theoretical investigations into silver acetylacetonate have provided valuable insights into the relationship between molecular structure and chemical properties. Density functional theory (DFT) calculations have been employed to understand the electronic structure, bonding characteristics, and stability factors governing these complexes.

Electronic structure calculations reveal that the silver-oxygen bonds in acetylacetonate complexes possess significant covalent character, despite silver being classified as a soft Lewis acid. The computational studies indicate that the stability of silver acetylacetonate is primarily determined by the strength of the Ag-O bonds and the extent of π-delocalization within the acetylacetonate ligand framework.

Theoretical studies have also addressed the non-innocent behavior of acetylacetonate ligands in certain coordination environments. Recent quantum chemical investigations demonstrate that under specific electronic conditions, the acetylacetonate ligand can participate in electron transfer processes, leading to unique redox chemistry.

The structure-function relationships in silver acetylacetonate complexes are further elucidated through theoretical analysis of coordination number preferences. Computational studies show that the energy differences between different coordination geometries are relatively small for silver(I), explaining the observed structural diversity.

Adduct Formation and Research Applications

Silver acetylacetonate serves as an excellent precursor for the formation of various adduct complexes, which have found significant applications in both fundamental research and practical applications. The ability to form stable adducts with a wide range of Lewis bases makes this compound particularly valuable for synthetic chemistry and materials science.

Silver Perchlorate Adducts

Silver perchlorate adducts represent an important class of complexes formed through the interaction of silver acetylacetonate with perchlorate-containing systems. These adducts typically exhibit unique structural features where the perchlorate anion can function as either a non-coordinating counterion or a weakly coordinating ligand.

The formation of silver perchlorate adducts often results in coordination polymers with distinctive architectural features. Single-crystal X-ray diffraction studies of these systems reveal that the perchlorate anions can bridge silver centers through weak Ag-O interactions, leading to extended network structures. The urea adducts of silver perchlorate demonstrate particularly interesting structural motifs, including square planar trans-AgN₂O₂ repeating units and cyclic pseudo-centrosymmetric four-membered dimer arrangements.

The structural diversity of silver perchlorate adducts is influenced by factors such as the stoichiometry of reactants, solvent effects, and crystallization conditions. For example, the 2:1 urea-to-silver perchlorate adduct forms monoclinic crystals with space group P2₁/a, while the 1:1 adduct crystallizes in space group P2₁ with different structural features.

Lewis Base Adducts and Their Significance

Lewis base adducts of silver acetylacetonate constitute a diverse family of compounds with significant implications for coordination chemistry and practical applications. The formation of these adducts typically involves the coordination of neutral donor ligands to the silver center, resulting in increased coordination numbers and enhanced structural stability.

Phosphine Adducts: Phosphine ligands form particularly stable adducts with silver acetylacetonate due to the favorable soft-soft interactions between silver(I) and phosphorus donor atoms. These adducts commonly exhibit tetrahedral coordination geometries around the silver center, with the phosphine ligands occupying coordination sites in addition to the bidentate acetylacetonate ligand.

The stability of phosphine adducts varies significantly depending on the electronic and steric properties of the phosphine ligands. Triphenylphosphine adducts demonstrate excellent thermal stability and have been extensively studied for their potential applications in chemical vapor deposition processes. The synthesis of these adducts typically involves the reaction of silver acetylacetonate with phosphine ligands in organic solvents under inert atmosphere conditions.

Alkene and Alkyne Adducts: Silver acetylacetonate forms interesting adducts with unsaturated hydrocarbons through π-coordination mechanisms. The vinyltriethylsilane adduct, for example, demonstrates a dimeric structure where the silver centers are bridged by both acetylacetonate ligands and coordinated alkene moieties. These adducts have shown promise as precursors for metal-organic chemical vapor deposition (MOCVD) applications.

Nitrile and Sulfide Adducts: Although generally less stable than phosphine adducts, nitrile and sulfide adducts provide unique structural features and reactivity patterns. The coordination of nitrile ligands typically results in linear arrangements, while sulfide ligands can lead to tetrahedral coordination environments.

Structural Characterization of Novel Adducts

The structural characterization of silver acetylacetonate adducts employs a combination of analytical techniques, with single-crystal X-ray diffraction serving as the primary method for detailed structural determination. These studies have revealed remarkable structural diversity within this class of compounds.

Mononuclear Adducts: Many silver acetylacetonate adducts adopt mononuclear structures where individual silver centers are coordinated by the acetylacetonate ligand and additional Lewis bases. The coordination geometries in these systems typically range from tetrahedral to square planar, depending on the nature and number of coordinating ligands.

Dinuclear and Polynuclear Adducts: Higher nuclearity adducts often exhibit bridging coordination modes where acetylacetonate ligands span multiple silver centers. These structures can lead to interesting magnetic and photophysical properties due to metal-metal interactions and extended conjugation pathways.

Polymeric Adducts: Some adduct systems form extended polymeric structures through bridging ligands or intermolecular interactions. These polymeric adducts are particularly interesting for materials science applications, as they can exhibit unique electronic, optical, and mechanical properties.

The characterization of these novel adducts extends beyond crystallographic analysis to include spectroscopic, thermal, and electronic property measurements. Nuclear magnetic resonance spectroscopy provides valuable information about solution-state structures and dynamic behavior, while thermal analysis reveals decomposition pathways and stability ranges.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard